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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the energy differences between the four

stable isomers of the CHNO molecular formula: isocyanic acid (HNCO), cyanic acid (HOCN),

fulminic acid (HCNO), and isofulminic acid (HONC). Understanding the relative stabilities of

these isomers is crucial for various fields, including astrochemistry, combustion chemistry, and

the synthesis of nitrogen-containing compounds. The data presented herein is derived from

high-level computational studies and validated by experimental spectroscopic observations.

Relative Energy Comparison of CHNO Isomers
The relative energies of the four stable CHNO isomers have been determined through rigorous

computational chemistry methods. Isocyanic acid (HNCO) is consistently identified as the most

stable isomer, serving as the reference point (0 kcal/mol) for the relative energies of the other

isomers. The order of stability is as follows: Isocyanic Acid (HNCO) > Cyanic Acid (HOCN) >

Fulminic Acid (HCNO) > Isofulminic Acid (HONC).

The following table summarizes the calculated relative energies of HOCN, HCNO, and HONC

with respect to HNCO.
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Isomer Chemical Formula Relative Energy (kcal/mol)

Isocyanic Acid HNCO 0.0

Cyanic Acid HOCN 24.5 - 24.7[1]

Fulminic Acid HCNO 70.0 - 70.7[1]

Isofulminic Acid HONC 84.1 - 84.2[1]

Methodologies for Determining Isomer Energies
The energy differences between the CHNO isomers are primarily determined using

sophisticated computational quantum chemistry methods. These theoretical calculations are

complemented and validated by experimental spectroscopic techniques that identify and

characterize the individual isomers.

Computational Protocols
The relative energies presented in this guide are predominantly derived from high-level ab initio

molecular orbital theory. These methods solve the electronic Schrödinger equation to provide

accurate descriptions of molecular structures and energies.

Key Computational Methods:

Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is

considered a "gold standard" method in computational chemistry for its high accuracy in

calculating molecular energies.[2] It accounts for electron correlation to a very high degree.

Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-Reference

Averaged Coupled-Pair Functional (MRACPF): These multi-reference methods are

employed for molecules where the electronic structure is not well-described by a single

reference determinant, providing a robust treatment of electron correlation.[3]

Density Functional Theory (DFT): Methods such as B3LYP are also used, often for initial

geometry optimizations and frequency calculations, providing a good balance between

computational cost and accuracy.[4]
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The general workflow for these computational studies involves:

Geometry Optimization: The three-dimensional structure of each isomer is optimized to find

its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to obtain zero-point

vibrational energies (ZPVE).

Single-Point Energy Calculation: High-accuracy single-point energy calculations are

performed on the optimized geometries to determine the final electronic energies. The

relative energies are then calculated by subtracting the energy of the most stable isomer

(HNCO) from the energies of the other isomers, after accounting for ZPVE corrections.

Computational Workflow

Geometry Optimization Frequency Calculation Single-Point Energy Calculation Relative Energy Determination

Click to download full resolution via product page

A simplified workflow for the computational determination of relative isomer energies.

Experimental Validation
Experimental studies, while not directly measuring the energy differences, provide crucial

validation for the existence and structural parameters of these isomers, especially the less

stable ones. Spectroscopic techniques are the primary tools for identifying and characterizing

the CHNO isomers.

Key Experimental Techniques:

Microwave Spectroscopy: This technique measures the rotational transitions of molecules,

providing highly accurate information about their geometry and dipole moments. The

detection of isofulminic acid (HONC) was guided by coupled-cluster electronic structure

calculations and confirmed through Fourier transform microwave spectroscopy.[1]
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Rotational Spectroscopy: Similar to microwave spectroscopy, this method provides detailed

structural information that can be compared with computationally predicted structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational

modes of molecules. By isolating the isomers in inert gas matrices at low temperatures, their

characteristic vibrational spectra can be obtained and compared with theoretical predictions.

The excellent agreement between the experimentally measured spectroscopic constants and

those predicted by high-level computational methods lends strong support to the calculated

relative energies.

Relative Energy Levels of CHNO Isomers
The following diagram illustrates the relative energy levels of the four stable CHNO isomers.

HNCO (Isocyanic Acid)
0.0 kcal/mol

HOCN (Cyanic Acid)
~24.6 kcal/mol

HCNO (Fulminic Acid)
~70.4 kcal/mol

HONC (Isofulminic Acid)
~84.2 kcal/mol

Relative Energy (kcal/mol) 0

axis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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